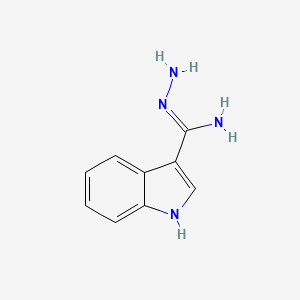
N'-amino-1H-indole-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine is a compound that features an indole core structure, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For instance, the reaction of hydrazine with an appropriate indole derivative in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Aplicaciones Científicas De Investigación
1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential biological activities.
Biology: The compound’s derivatives are studied for their antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mecanismo De Acción
The mechanism of action of 1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The hydrazinyl group can form hydrogen bonds and interact with nucleophilic sites, enhancing the compound’s biological activity.
Comparación Con Compuestos Similares
1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential therapeutic applications.
What sets 1-Hydrazinyl-1-(3H-indol-3-ylidene)methanamine apart is its unique hydrazinyl group, which enhances its reactivity and potential for forming diverse derivatives with significant biological activities.
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
N'-amino-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H10N4/c10-9(13-11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,11H2,(H2,10,13) |
Clave InChI |
ODRAYRBRVQQIRP-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C(=N/N)/N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
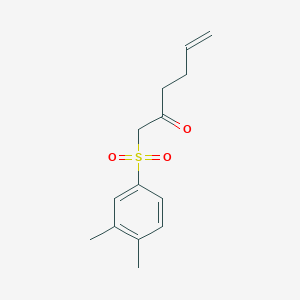
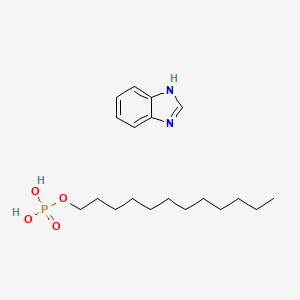
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
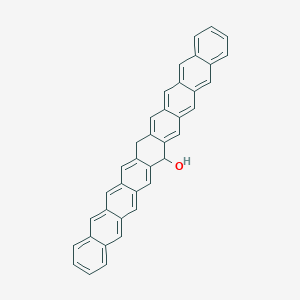
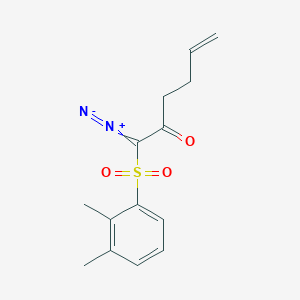
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
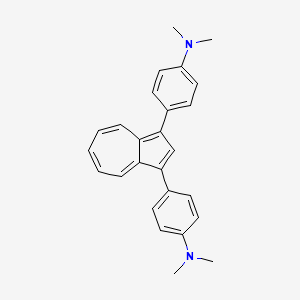
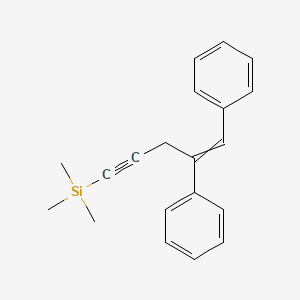
![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
